4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide
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Overview
Description
4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a pyridazinyl-pyridinyl moiety, which is known for its significant biological activities. The compound has garnered interest in various fields of scientific research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes, including cell division, growth, and death .
Mode of Action
The compound interacts with its targets through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . It specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene . The compound realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
Biochemical Pathways
The compound affects the biochemical pathways associated with the activity of tyrosine kinases . By inhibiting these enzymes, it can disrupt the signaling pathways that lead to cell division and growth, thereby exerting its therapeutic effects .
Result of Action
The compound’s action results in the inhibition of tyrosine kinases, disrupting the signaling pathways that lead to cell division and growth . This can lead to the death of rapidly dividing cells, such as cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyridazinyl-pyridinyl intermediate: This step involves the reaction of 3-aminopyridine with 3-chloropyridazine under reflux conditions in the presence of a base such as potassium carbonate.
Coupling with 4-methylbenzoyl chloride: The intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazinyl and pyridinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide can be compared with other similar compounds, such as:
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Nilotinib: Another tyrosine kinase inhibitor with a similar core structure but different functional groups.
Pyridazinyl derivatives: Compounds with similar pyridazinyl moieties that exhibit various biological activities.
Properties
IUPAC Name |
4-methyl-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-14-4-6-15(7-5-14)19(26)22-12-11-21-17-8-9-18(25-24-17)23-16-3-2-10-20-13-16/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOCBIJLRAHIAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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